REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][C:4]1([CH3:13])[CH2:9][CH:8]([CH2:10][CH:11]=[O:12])[CH2:7][CH2:6][O:5]1>C(O)C>[CH3:3][C:4]1([CH3:13])[CH2:9][CH:8]([CH2:10][CH2:11][OH:12])[CH2:7][CH2:6][O:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.56 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCC(C1)CC=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred in the cold for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient and
|
Type
|
STIRRING
|
Details
|
stirred for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
the residual oil was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |